
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
The synthesis of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Butylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using butylsulfonyl chloride under basic conditions.
Coupling with Piperazine: The final step involves coupling the sulfonylated azetidine with piperazine using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Analyse Chemischer Reaktionen
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butylsulfonyl group and azetidine ring contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine can be compared with other piperazine derivatives and azetidine-containing compounds:
Piperazine Derivatives: Compounds like 1-(1-methylpiperidin-4-yl)piperazine share the piperazine ring but differ in their substituents, leading to different chemical and biological properties.
Azetidine-Containing Compounds: Compounds such as 1-N-Boc-4-(azetidin-3-yl)piperazine have similar azetidine rings but differ in their functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific combination of the butylsulfonyl group, azetidine ring, and piperazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H23N3O2S |
|---|---|
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
1-(1-butylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-9-11(10-14)13-6-4-12-5-7-13/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
LUMGIKKTJUHIKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)N1CC(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


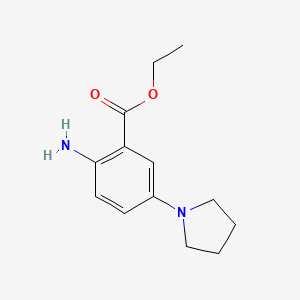
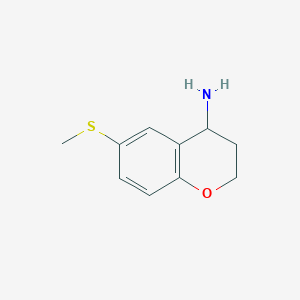
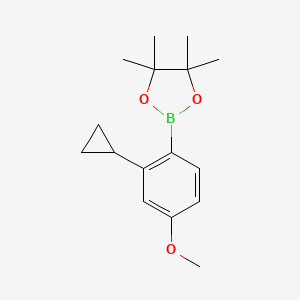
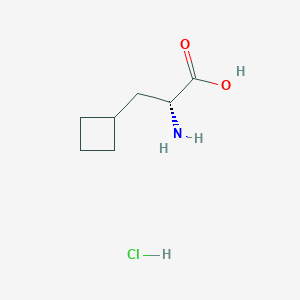


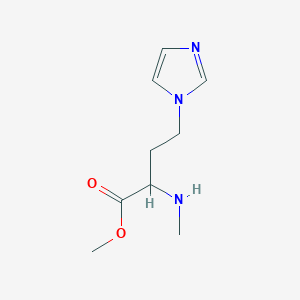
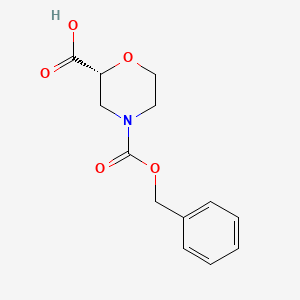
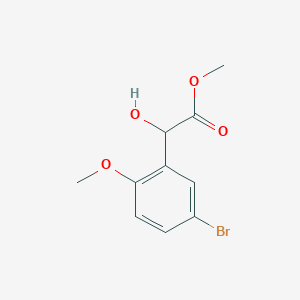
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
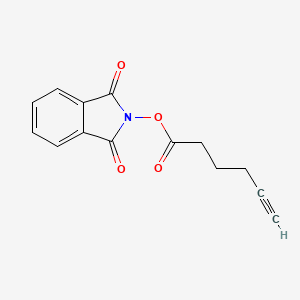
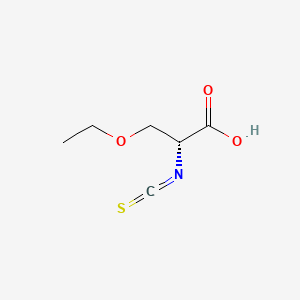
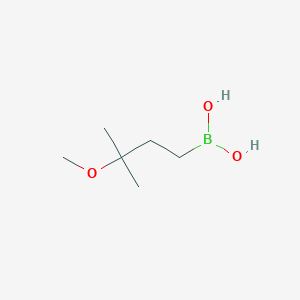
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)
